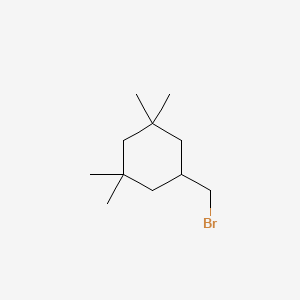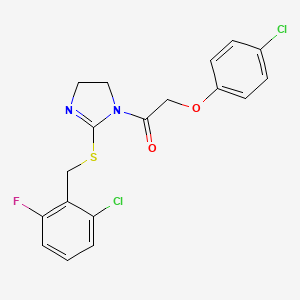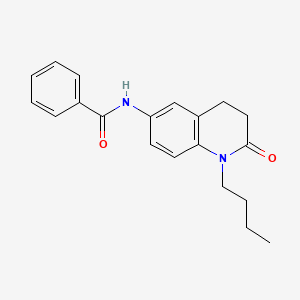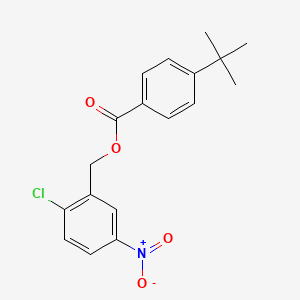
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of the fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline backbone, which is a type of heterocyclic compound. Attached to this backbone are a fluorophenyl group, a phenethyl group, and a piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the carbonyl group could be involved in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of a piperazine ring could make the compound basic, and the fluorophenyl group could enhance its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Novel quinolone derivatives, including compounds with structures similar to the specified compound, have been synthesized and shown to possess antibacterial activities. For example, compounds like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains (Patel, Patel, & Chauhan, 2007).
Anticonvulsant Properties
- Compounds with similar structures have been evaluated for their anticonvulsant properties. For instance, piperazine or morpholine acetamides derived from related compounds showed efficacy in electroshock seizure tests, indicating potential as anticonvulsant agents (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Synthesis and Characterization for Receptor Visualization
- Some derivatives have been synthesized for the visualization of serotonin receptors in biological research. These compounds, which include fluorescent moieties, have been used to visualize 5-HT(1A) receptors in cellular environments (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
- Research has been conducted on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents. These compounds have been investigated for their potential use as pH probes and in fluorescence-based applications (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial Study of Fluoroquinolone-based Compounds
- Fluoroquinolone-based compounds, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antibiotics with improved efficacy and reduced resistance issues (Patel & Patel, 2010).
Design and Synthesis of Antitumor Agents
- Novel quinazolinediones, structurally related to the specified compound, have been designed and synthesized as potential antitumor agents. These compounds have been evaluated for their efficacy against various human cancer cell lines, contributing to the development of new cancer therapies (Al-Romaizan, Ahmed, & Elfeky, 2019).
Antitumor Activity of Quinazolinone Derivatives
- Quinazolinone derivatives with dithiocarbamate side chains have been synthesized and tested for their antitumor activity. Some of these compounds, including those with structures similar to the specified compound, have shown significant inhibitory activity against leukemia cells (Cao et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine-1-carboxylic acid", "3-phenethyl-2,4(1H,3H)-quinazolinedione", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Activation of 4-(4-fluorophenyl)piperazine-1-carboxylic acid with a coupling agent (e.g. EDC, DCC)", "Step 2: Addition of 3-phenethyl-2,4(1H,3H)-quinazolinedione to the activated carboxylic acid to form an intermediate", "Step 3: Cyclization of the intermediate to form the final product, 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" ] } | |
CAS-Nummer |
892281-75-3 |
Molekularformel |
C27H25FN4O3 |
Molekulargewicht |
472.52 |
IUPAC-Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
InChI-Schlüssel |
ARMMUTGZDFXZDW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2817411.png)
![N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide](/img/structure/B2817412.png)
